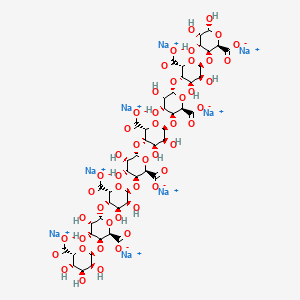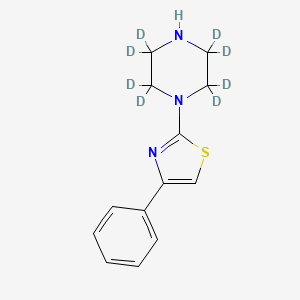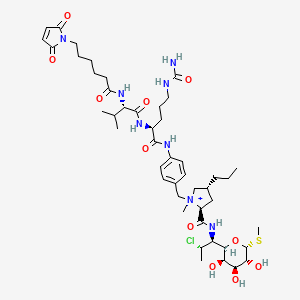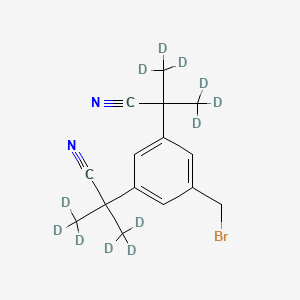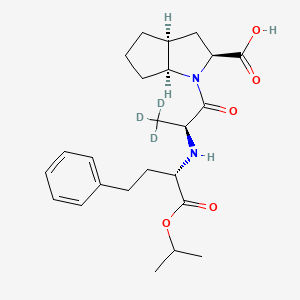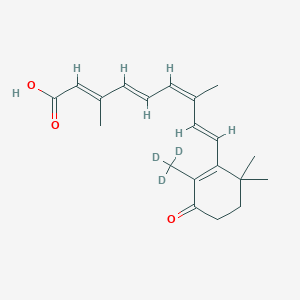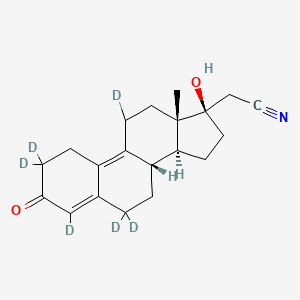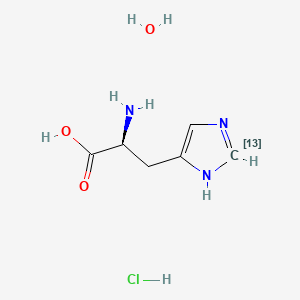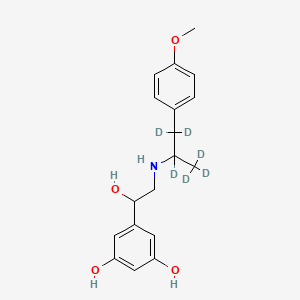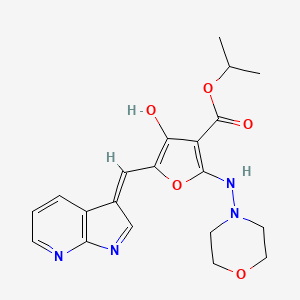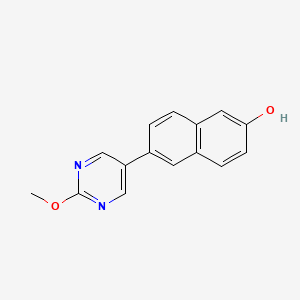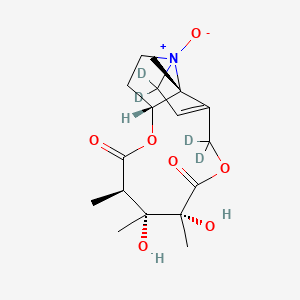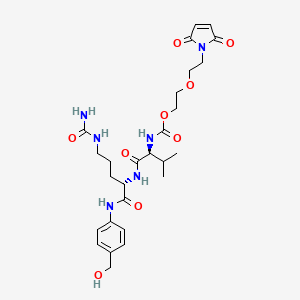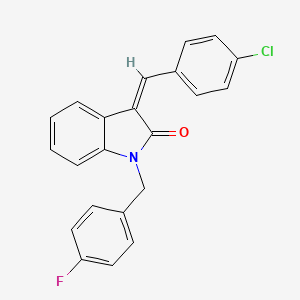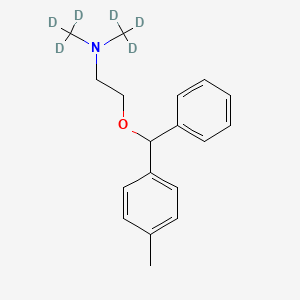
Toladryl-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toladryl-d6 is an isotopically labeled derivative of diphenhydramine, commonly used in proteomics research. Its molecular formula is C18H17D6NO, and it has a molecular weight of 275.42 . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of Toladryl-d6 involves the incorporation of deuterium atoms into the diphenhydramine molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. the general approach for synthesizing deuterated compounds typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired positions of the molecule .
Analyse Chemischer Reaktionen
Toladryl-d6, like its non-deuterated counterpart diphenhydramine, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: Substitution reactions can occur at the aromatic rings or the amine group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Toladryl-d6 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Deuterated compounds are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes are used as chemical references for identification, qualitative, and quantitative analysis.
Wirkmechanismus
Toladryl-d6, being an isotopic analog of diphenhydramine, exerts its effects through the antagonism of H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, this compound can prevent the physiological effects of histamine, such as allergic reactions and inflammation .
Vergleich Mit ähnlichen Verbindungen
Toladryl-d6 is similar to other deuterated and non-deuterated antihistamines. Some similar compounds include:
Diphenhydramine: The non-deuterated parent compound of this compound, widely used as an antihistamine.
4-Methyldiphenhydramine: Another derivative of diphenhydramine with similar antihistamine properties.
Orphenadrine: A related compound with antihistamine and anticholinergic activities.
Eigenschaften
Molekularformel |
C18H23NO |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
PJUYQWIDNIAHIZ-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


